molecular formula C21H16Cl2N2O B11051040 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B11051040
M. Wt: 383.3 g/mol
InChI Key: QOPHPDIWPZOXKH-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 4-chlorophenol.

    Formation of Intermediate: The 4-chlorophenol is reacted with formaldehyde to form 4-chlorophenoxymethyl chloride.

    Cyclization: The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

    Final Product: The final step involves the reaction of the benzimidazole intermediate with 2-chlorobenzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
  • 1-(2-chlorobenzyl)-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
  • 1-(2-chlorobenzyl)-2-[(4-bromophenoxy)methyl]-1H-benzimidazole

Uniqueness

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of both chlorobenzyl and chlorophenoxy groups may enhance its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C21H16Cl2N2O

Molecular Weight

383.3 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(2-chlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C21H16Cl2N2O/c22-16-9-11-17(12-10-16)26-14-21-24-19-7-3-4-8-20(19)25(21)13-15-5-1-2-6-18(15)23/h1-12H,13-14H2

InChI Key

QOPHPDIWPZOXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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